Fmoc-eey(P)AA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-eey(P)AA is a type of peptide that has gained significant attention in scientific research. It is a derivative of the natural amino acid tyrosine and is synthesized using Fmoc chemistry. Fmoc-eey(P)AA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
Fmoc-eey(P)AA is synthesized using the Fmoc chemistry method. The synthesis process involves the protection of the amino group of tyrosine with a Fmoc group, followed by the phosphorylation of the hydroxyl group using phosphoric acid. The Fmoc group is then removed, and the peptide is purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Scientific research application
Fmoc-eey(P)AA has a wide range of applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. Fmoc-eey(P)AA has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Mechanism of action
The mechanism of action of Fmoc-eey(P)AA is not fully understood. However, it is believed to work by binding to specific receptors in the body, which triggers a cascade of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the observed physiological effects.
Biochemical and physiological effects
Fmoc-eey(P)AA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antimicrobial properties, making it effective against various types of bacteria.
Advantages and limitations for lab experiments
The advantages of using Fmoc-eey(P)AA in lab experiments include its unique biochemical and physiological effects, as well as its ease of synthesis. However, there are also some limitations to using Fmoc-eey(P)AA in lab experiments. One limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility, which may make it difficult to work with in certain experiments.
Future directions
There are several future directions for the study of Fmoc-eey(P)AA. One direction is the development of new drugs based on its unique biochemical and physiological effects. Another direction is the study of its antimicrobial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-eey(P)AA and its potential applications in scientific research.
Conclusion:
In conclusion, Fmoc-eey(P)AA is a promising candidate for various applications in scientific research. Its unique biochemical and physiological effects make it a valuable tool for the study of various biological processes. While there are limitations to using Fmoc-eey(P)AA in lab experiments, its potential applications make it an exciting area of study for future research.
properties
CAS RN |
151957-36-7 |
---|---|
Product Name |
Fmoc-eey(P)AA |
Molecular Formula |
C40H46N5O16P |
Molecular Weight |
883.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |
InChI Key |
GTADITZBYLFJRH-LKBHVWHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
EEXAA |
synonyms |
FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.